molecular formula C7H2F7N B1391380 2-Fluoro-3,4-bis(trifluoromethyl)pyridine CAS No. 1204295-75-9

2-Fluoro-3,4-bis(trifluoromethyl)pyridine

Cat. No. B1391380
M. Wt: 233.09 g/mol
InChI Key: WSWPEPLPDVBJGA-UHFFFAOYSA-N
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Description

2-Fluoro-3,4-bis(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP) derivative. TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Quaternary Pyridine Salts

    The synthesis of mono- and bis-quaternary pyridine salts has been studied using F- and CF3-substituted pyridines. These salts have potential use in treating organophosphorus nerve agent poisoning (Timperley et al., 2005).

  • Electrophilic Fluorination of Imines and Pyridines

    N-fluoro-bis[(trifluoromethyl)sulfonyl]imide has been used for the direct fluorination of imines and methyl-substituted pyridines, suggesting the formation of an enamine intermediate in these reactions (Ying et al., 1996).

  • Fluorination in Aqueous Conditions

    A regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines using electrophilic fluorinating reagents in aqueous conditions has been described, offering a novel approach to pyridine synthesis (Liu et al., 2015).

  • Synthesis of Pyridine-3,4-diols

    Trifluoromethyl-substituted pyridinol derivatives have been synthesized and used as precursors for palladium-catalyzed cross-coupling reactions, with applications in fluorescence measurements (Lechel et al., 2010).

Analytical and Material Applications

  • Chemosensor for Fluoride Ions

    2,6-Bis(2-benzimidazolyl)pyridine has been employed as a chemosensor for the detection of fluoride ions, demonstrating the utility of pyridine derivatives in sensing applications (Chetia & Iyer, 2008).

  • Synthesis of Fluorinated Polyimides

    Novel fluorinated polyimides derived from diamine monomers like 2,6-bis(3'-trifluoromethyl-p-aminobiphenyl ether)pyridine have been synthesized, showing excellent thermal stability and electrical properties (Madhra et al., 2002).

  • Electroluminescent Applications

    Iridium complexes with pyridine derivatives have been investigated for electroluminescent applications, demonstrating potential in organic light-emitting diodes (OLEDs) (Han et al., 2019).

  • Poly(arylene ether)s Synthesis

    New poly(arylene ether)s containing pyridine and fluorine in the main chain have been developed, offering high thermal stability and good solubility in organic solvents (Mohanty et al., 2010).

Safety And Hazards

While specific safety and hazards information for 2-Fluoro-3,4-bis(trifluoromethyl)pyridine is not available, it’s important to note that handling of similar compounds should be done with care. For example, 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine should be kept away from open flames, hot surfaces, and sources of ignition. It’s incompatible with strong oxidizing agents and can produce hazardous decomposition products like carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-fluoro-3,4-bis(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F7N/c8-5-4(7(12,13)14)3(1-2-15-5)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWPEPLPDVBJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3,4-bis(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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